molecular formula C8H4F2O3 B13636087 2,5-Difluoro-3-formylbenzoic acid

2,5-Difluoro-3-formylbenzoic acid

Cat. No.: B13636087
M. Wt: 186.11 g/mol
InChI Key: JBAHEOUNWABBKM-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 and a molecular weight of 186.11 g/mol It is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-formylbenzoic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like DMSO or DMF.

Major Products:

    Oxidation: 2,5-Difluoro-3-carboxybenzoic acid.

    Reduction: 2,5-Difluoro-3-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-formylbenzoic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2,5-Difluoro-3-formylbenzoic acid is unique due to the combination of fluorine atoms and a formyl group on the benzoic acid core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C8H4F2O3

Molecular Weight

186.11 g/mol

IUPAC Name

2,5-difluoro-3-formylbenzoic acid

InChI

InChI=1S/C8H4F2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13)

InChI Key

JBAHEOUNWABBKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C(=O)O)F

Origin of Product

United States

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